2-Cyclohexen-1-ol, 3-(2-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexen-1-ol, 3-(2-propenyl)- is an organic compound with the molecular formula C9H14O It is a derivative of cyclohexene, featuring a hydroxyl group and an allyl group attached to the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyclohexen-1-ol, 3-(2-propenyl)- can be synthesized through several methods. One common approach involves the selective oxidation of cyclohexene to form cyclohexenone, followed by the addition of an allyl group. The reaction typically requires a catalyst, such as palladium or platinum, and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of 2-Cyclohexen-1-ol, 3-(2-propenyl)- often involves large-scale catalytic processes. These processes utilize advanced catalytic systems to ensure high yield and purity of the final product. The use of continuous flow reactors and optimized reaction conditions further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-ol, 3-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include cyclohexenone derivatives, saturated alcohols, and various substituted cyclohexenes .
Scientific Research Applications
2-Cyclohexen-1-ol, 3-(2-propenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-ol, 3-(2-propenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- Cyclohexen-3-ol
- 1-Cyclohexen-3-ol
- 2-Cyclohexenol
- 3-Hydroxycyclohexene
- 2-Cyclohexene-1-ol
- Cyclohex-2-ene-1-ol
Uniqueness
The presence of both a hydroxyl group and an allyl group allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
69016-40-6 |
---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
3-prop-2-enylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C9H14O/c1-2-4-8-5-3-6-9(10)7-8/h2,7,9-10H,1,3-6H2 |
InChI Key |
ZVQONHQFGNXLIN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC(CCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.